Ethyl 2-chloropyrimidine-5-carboxylate

Descripción

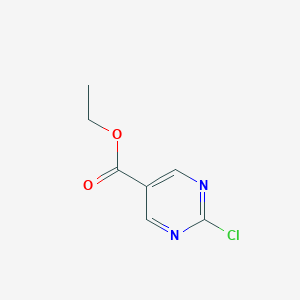

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKQRSOAOPKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440699 | |

| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-12-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89793-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of novel therapeutics, particularly Retinoid X receptor (RXR) agonists.

Core Compound Data

This compound, with the CAS number 89793-12-4, is a substituted pyrimidine (B1678525) derivative. Its chemical structure, featuring a reactive chlorine atom and an ethyl ester group, makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.6 g/mol | [1] |

| Appearance | White to light yellow solid/liquid | [3] |

| Melting Point | 52-60 °C | [2] |

| Boiling Point | 80 °C at 760 mmHg | [2] |

| Purity | >98% (HPLC) | [4] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H) |

| LCMS | 187 [M+1]⁺ |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method is detailed below.

Experimental Protocol

Reaction: Chlorination of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester.

Reagents and Materials:

-

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

2 N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[3]

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched by the addition of ice water (10 mL).[3]

-

The mixture is then added to a 2 N NaOH solution (90 mL) to neutralize the acid.[3]

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (5% v/v), to yield this compound.[3]

Yield: Approximately 30% (1.20 g).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

This compound is a crucial intermediate in the synthesis of Retinoid X receptor (RXR) agonists.[3] RXR agonists are a class of compounds being investigated for the treatment of various diseases, including cancer.[5]

Role in Retinoid X Receptor (RXR) Agonist Synthesis

The 2-chloro position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited in the synthesis of RXR agonists, where the pyrimidine core often serves as a central scaffold.

Retinoid X Receptor (RXR) Signaling Pathway

RXRs are nuclear receptors that play a pivotal role in regulating gene expression. They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). Upon binding of an agonist, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in critical cellular processes such as cell differentiation, proliferation, and apoptosis. In the context of cancer, activation of the RXR signaling pathway by agonists can lead to the inhibition of tumor growth and induction of cancer cell death.[5][6]

Caption: Simplified RXR signaling pathway activated by an RXR agonist.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of RXR agonists for cancer therapy. A thorough understanding of its properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound | 89793-12-4 [chemicalbook.com]

- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RXRs agonists and how do they work? [synapse.patsnap.com]

- 6. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary application.

Core Compound Data

This compound is an organic compound featuring a chlorinated pyrimidine (B1678525) core and a carboxylate ester functional group.[1] These features make it a reactive and versatile intermediate in organic synthesis.[1]

| Parameter | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 186.60 g/mol | [2][7] |

| CAS Number | 89793-12-4 | [2][3][4] |

| Appearance | White to light yellow liquid or solid | [1][8] |

| Melting Point | 52-60℃ | [1][5] |

| Boiling Point | 80℃ at 760mmHg | [1][5] |

| Synonyms | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, Ethyl 2-chloro-5-pyrimidinecarboxylate | [1][2][3] |

Experimental Protocols

A common method for the synthesis of this compound involves the chlorination of a pyrimidine precursor. The following protocol is a representative example.

Synthesis of this compound [4][8]

Materials:

-

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

2 N Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is prepared in a suitable reaction vessel.[4][8]

-

The mixture is heated to reflux and maintained for 1.5 hours.[4][8]

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.[4][8]

-

The residue is carefully quenched by the addition of ice water (10 mL).[4][8]

-

The pH of the mixture is adjusted to 7-8 with 2 N NaOH solution.[4]

-

The aqueous mixture is then extracted with ethyl acetate.[4][8]

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate in petroleum ether (5% v/v) as the eluent.[4][8]

-

The fractions containing the pure product are combined and concentrated to yield this compound.[4][8]

Applications in Drug Development

This compound is a crucial building block in the pharmaceutical industry.[1] Its primary application is in the synthesis of Retinoid X receptor (RXR) agonists, which are investigated for the treatment of various cancers.[1][5][8] The chlorinated pyrimidine moiety allows for further chemical modifications and the construction of more complex, biologically active molecules.

Diagrams

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Caption: Synthetic workflow for this compound.

Caption: Role as an intermediate in the synthesis of RXR agonists.

References

- 1. Cas 89793-12-4,this compound | lookchem [lookchem.com]

- 2. This compound - CAS:89793-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 89793-12-4 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-chloropyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ethyl 2-chloropyrimidine-5-carboxylate, a pivotal intermediate in pharmaceutical synthesis. An understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing efficient purification strategies, and for formulation processes. This document outlines key solubility data, presents a comprehensive experimental protocol for solubility determination, and illustrates relevant workflows.

Core Physical and Chemical Properties

This compound is a white to light yellow solid. Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.6 g/mol |

| Melting Point | 52-60°C[1] |

| Boiling Point | 80°C at 5 mmHg |

| Appearance | White to light yellow solid/powder |

Solubility Data

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (535.91 mM)[4] | Ultrasonic assistance may be required.[4] |

| Methanol | Polar Protic | Soluble | - |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction and chromatography solvent in its synthesis. |

| Hexane / Petroleum Ether | Nonpolar | Sparingly Soluble / Insoluble | Used as an anti-solvent or the weak solvent in column chromatography for purification. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and commonly used technique. The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, acetonitrile, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached in a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a chemically inert syringe filter and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the standard solutions by HPLC.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Key Workflows

To further aid in the practical application of this data, the following diagrams illustrate the experimental workflow for solubility determination and the synthesis and purification process where solubility is a critical factor.

Caption: Experimental Workflow for Solubility Determination.

Caption: Synthesis and Purification Workflow.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4), a key intermediate in pharmaceutical synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers engaged in drug discovery and development.

Spectroscopic Data Summary

The following tables provide a quantitative summary of the spectral data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.08 | Singlet | 2H | - | Pyrimidine H-4, H-6 |

| 4.39 | Quartet | 2H | 7.5 | -O-CH₂ -CH₃ |

| 1.36 | Triplet | 3H | 7.5 | -O-CH₂-CH₃ |

Source: ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 162.9 | C =O (Ester) |

| 160.5 | C -2 (C-Cl) |

| 158.3 | C -4, C -6 |

| 123.8 | C -5 |

| 62.5 | -O-CH₂ -CH₃ |

| 14.1 | -O-CH₂-CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1570 | Strong | C=N stretch (pyrimidine ring) |

| ~1450 | Medium | C=C stretch (pyrimidine ring) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Note: Peaks interpreted from the FT-IR spectrum available on ChemicalBook and characteristic absorption ranges for similar compounds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 187 | [M+1]⁺ (Molecular ion + 1) |

Source: Inferred from LCMS data provided by ChemicalBook.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for the analysis.

¹H NMR Acquisition:

-

The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard one-pulse proton experiment is run.

-

The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

A standard carbon experiment with proton decoupling is selected.

-

The spectrometer is tuned to the carbon frequency.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory is used.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the ATR crystal.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A liquid chromatograph-mass spectrometer (LC-MS) system with an electrospray ionization (ESI) source is employed.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

Data Acquisition:

-

The sample solution is infused into the ESI source.

-

The instrument is operated in positive ion mode.

-

The sample is ionized, and the resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan mass spectrum is acquired over a relevant mass range.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-chloropyrimidine-5-carboxylate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-chloropyrimidine-5-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, experimental protocols for synthesis and spectral acquisition, and visual representations of the molecular structure and experimental workflow.

Molecular Structure and Proton Environments

This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine (B1678525) derivative with key functional groups that influence its chemical and spectral properties. The molecule contains a chloropyrimidine ring and an ethyl carboxylate group. The proton environments that give rise to the signals in the 1H NMR spectrum are the two equivalent pyrimidine protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.

Caption: Molecular structure of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The spectral data are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.08 | Singlet (s) | - | 2H | Pyrimidine protons |

| 4.39 | Quartet (q) | 7.5 | 2H | Methylene protons (-CH₂-) |

| 1.36 | Triplet (t) | 7.5 | 3H | Methyl protons (-CH₃) |

Data sourced from ChemicalBook.[1]

The singlet at 9.08 ppm corresponds to the two equivalent protons on the pyrimidine ring. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom in the heterocyclic ring. The quartet at 4.39 ppm is assigned to the methylene protons of the ethyl group, which are adjacent to the electron-withdrawing carboxyl group. These protons are split into a quartet by the three neighboring methyl protons. The triplet at 1.36 ppm corresponds to the methyl protons of the ethyl group, which are split into a triplet by the two adjacent methylene protons.

Experimental Protocols

Synthesis of this compound[1]

A detailed protocol for the synthesis of this compound is outlined below:

Materials:

-

1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

2 N Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium carbonate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

A mixture of 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) was heated to reflux for 1.5 hours.

-

After cooling to room temperature, the excess phosphorus oxychloride was removed by evaporation under reduced pressure.

-

The residue was carefully quenched with ice-water.

-

The pH of the mixture was adjusted to 7-8 with sodium carbonate.

-

The aqueous layer was extracted with ethyl acetate.

-

The combined organic layers were washed with ice-water and brine, then dried over anhydrous sodium sulfate.

-

The solvent was evaporated, and the crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5% v/v) as the eluent to afford the pure this compound.

1H NMR Spectrum Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum, based on standard laboratory practices.[2][3][4]

Materials:

-

This compound (5-25 mg)

-

Deuterated chloroform (CDCl₃) (approx. 0.75 mL)

-

NMR tube (clean and dry)

-

Pasteur pipette and cotton or glass wool plug

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.75 mL of deuterated chloroform in a small vial.[2][3]

-

Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube.[3]

-

Spectrometer Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the 1H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference. Integrate the signals to determine the relative number of protons for each peak.

Visualizations

Signaling Pathway of 1H NMR Spectroscopy

The following diagram illustrates the logical workflow of a typical 1H NMR experiment, from sample preparation to data analysis.

Caption: Experimental workflow for 1H NMR spectroscopy.

Proton Coupling Relationships

This diagram shows the spin-spin coupling relationships between the protons in the ethyl group of this compound, which give rise to the observed splitting patterns.

Caption: Spin-spin coupling in the ethyl group.

References

Stability and storage conditions for ethyl 2-chloropyrimidine-5-carboxylate

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-Chloropyrimidine-5-Carboxylate

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the stability and appropriate storage conditions of key chemical intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and detailed experimental protocols for the stability assessment of this compound.

Physicochemical Properties and Recommended Storage

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C (Short-term) | [2] |

| -20°C (Long-term) | [3] | |

| -80°C (Extended long-term) | [3] | |

| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | [2] |

| Moisture | Store away from moisture | [3] |

| Light | Store in a dark place | General good practice |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution. Understanding these potential routes of degradation is critical for designing stability studies and for interpreting analytical data.

Hydrolysis

The ester functional group in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-chloropyrimidine-5-carboxylic acid and ethanol. The pyrimidine (B1678525) ring itself may also be susceptible to hydrolysis under more forcing conditions.

Nucleophilic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution. This is a common reaction for chloropyrimidines. Potential nucleophiles in a formulation or during storage could include water, leading to the formation of a hydroxypyrimidine derivative, or other nucleophilic excipients.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products. The following protocols are based on general guidelines for stability testing of pharmaceutical substances.

Forced Degradation Study Protocol

Table 2: Forced Degradation Conditions

| Stress Condition | Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photostability | Solid state, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be maintained. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not publicly available, a general reversed-phase HPLC method can be developed and validated.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 266 nm)[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

3.2.2. Characterization of Degradation Products

The structural elucidation of significant degradation products can be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS can be particularly useful for identifying the molecular weights of degradation products separated by HPLC.[5] 1H NMR and 13C NMR can provide detailed structural information.[6][7]

Caption: Experimental workflow for assessing the stability of this compound.

Material Compatibility

For the storage and handling of this compound, particularly in solution, material compatibility is a key consideration. Chlorinated organic compounds can be corrosive, especially in the presence of moisture which can lead to the formation of hydrochloric acid.

Table 4: General Material Compatibility for Chlorinated Compounds

| Material | Compatibility | Notes |

| Stainless Steel (e.g., 304, 316) | Good | Generally resistant, but should be tested for specific applications. |

| Carbon Steel | Fair | May be suitable for bulk storage, but susceptible to corrosion in the presence of moisture. |

| Glass | Excellent | Preferred for laboratory use and long-term storage of solutions. |

| Teflon™ (PTFE) | Excellent | Highly resistant to a wide range of chemicals. |

| Polyethylene (PE), Polypropylene (PP) | Good | Generally suitable, but testing for specific solvent compatibility is recommended. |

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to its storage is recommended based on supplier guidelines. This includes refrigeration or freezing under an inert, dry atmosphere. The primary potential degradation pathways are hydrolysis and nucleophilic substitution. A comprehensive assessment of its stability can be achieved through a forced degradation study coupled with a validated stability-indicating HPLC method and characterization of degradation products by MS and NMR. Adherence to these guidelines and the implementation of the described experimental protocols will ensure the quality and reliability of this compound in research and drug development applications.

References

- 1. This compound [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iosrphr.org [iosrphr.org]

- 5. 89793-12-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. ethyl 5-aMino-2-chloropyriMidine-4-carboxylate(59950-50-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in Ethyl 2-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in ethyl 2-chloropyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development.[1][2][3] The document explores the susceptibility of this compound to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the strategic design and execution of synthetic routes for the development of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. The pyrimidine (B1678525) scaffold is a core component of numerous biologically active molecules, and the presence of a chlorine atom at the 2-position, along with an electron-withdrawing carboxylate group at the 5-position, offers a reactive handle for extensive chemical modification.[1][2][3] This guide focuses on the chemical behavior of the C2-chlorine atom, providing a detailed analysis of its reactivity in key synthetic transformations.

Reactivity of the Chlorine Atom

The reactivity of the chlorine atom in this compound is primarily governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which activates the chlorine atom towards nucleophilic attack. The ethyl carboxylate group at the 5-position further enhances this effect.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate.

General Reaction Scheme:

References

The Strategic Core: A Technical Guide to the Biological Potential of Ethyl 2-Chloropyrimidine-5-carboxylate Derivatives

Introduction: Ethyl 2-chloropyrimidine-5-carboxylate is a heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1][2] While the compound itself is not recognized for significant biological activity, its true value lies in its utility as a versatile building block for creating novel therapeutic agents. The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and is prevalent in numerous approved drugs, indicating its importance in medicinal chemistry.[3][4] This technical guide will delve into the synthesis of potent therapeutic agents derived from this precursor, with a primary focus on the development of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. We will explore the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these derivatives.

Synthesis of Biologically Active STAT6 Inhibitors

The 2-chloro substituent on the pyrimidine ring of this compound is a key reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is harnessed in the synthesis of a potent class of STAT6 inhibitors. A representative synthetic pathway involves the reaction of a 2-chloropyrimidine-5-carboxamide (B3158232) intermediate with an appropriate amine.

A notable example is the synthesis of 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499), a potent STAT6 inhibitor.[5] The synthesis of this class of compounds typically begins with the formation of the pyrimidine ring, followed by chlorination to introduce the reactive handle at the 2-position, analogous to the starting material of this guide. Subsequent nucleophilic substitution reactions at the 2- and 4-positions, followed by amidation of the carboxylate, lead to the final active compounds.

Biological Activity: Potent Inhibition of the STAT6 Signaling Pathway

Derivatives of 2-aminopyrimidine-5-carboxamide (B1266822) have demonstrated significant inhibitory activity against STAT6, a key transcription factor in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways.[5] These pathways are crucial in the differentiation of T-helper 2 (Th2) cells, which play a central role in allergic and inflammatory diseases such as asthma and atopic dermatitis.[6][7]

Quantitative Data for STAT6 Inhibition

The inhibitory potency of a lead compound from this series, AS1517499, is summarized in the table below. The data highlights its potent inhibition of the STAT6 protein and its efficacy in a cellular model of Th2 differentiation.[5]

| Compound ID | Target | Assay Type | IC50 (nM) |

| AS1517499 | STAT6 | STAT6 Inhibition Assay | 21 |

| AS1517499 | IL-4 Signaling | IL-4-induced Th2 Differentiation | 2.3 |

The STAT6 Signaling Pathway

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface.[6] This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the intracellular domain of the receptor. This phosphotyrosine serves as a docking site for the SH2 domain of STAT6.[8] Once recruited to the receptor complex, STAT6 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent activation of target gene transcription, which drives the Th2 immune response.[9] Inhibition of STAT6 phosphorylation by compounds derived from the this compound scaffold effectively blocks this entire downstream signaling cascade.

References

- 1. Cas 89793-12-4,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Ethyl 2-chloropyrimidine-5-carboxylate: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloropyrimidine-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its pyrimidine (B1678525) core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, complete with detailed experimental protocols and visual diagrams to support researchers in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the 2-position susceptible to nucleophilic attack, a key feature of its reactivity. The ethyl ester at the 5-position offers a site for further modification, such as hydrolysis or amidation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89793-12-4 |

| Molecular Formula | C₇H₇ClN₂O₂[2] |

| Molecular Weight | 186.60 g/mol [2] |

| Melting Point | 52-60 °C[1] |

| Boiling Point | 80 °C (at 760 mmHg)[1] |

| Density | 1.312 g/cm³[1] |

| Solubility | Soluble in methanol[1] |

| Appearance | White to light yellow solid[1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of the corresponding 2-hydroxypyrimidine (B189755) derivative using a chlorinating agent such as phosphorus oxychloride.[2]

Experimental Protocol: Synthesis from Ethyl 2-hydroxypyrimidine-5-carboxylate[2]

Materials:

-

Ethyl 2-hydroxypyrimidine-5-carboxylate (1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

2 N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched by the addition of ice water (10 mL).

-

The mixture is then neutralized with 2 N NaOH solution (90 ml) and extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to yield this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is centered around the C2-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable precursor for the synthesis of diverse compound libraries. Additionally, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively.

Key Applications:

-

Retinoid X Receptor (RXR) Agonists: This is one of the most prominent applications. The compound serves as a crucial intermediate in the synthesis of RXR agonists, which are investigated for the treatment of various cancers.[3]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound can be used to synthesize substituted 2-aminopyrimidines, which are known to target kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[4][5]

-

Agrochemicals: It also serves as an intermediate in the synthesis of various agrochemicals.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (B41778) Derivative

This protocol is a representative example of an SNAr reaction to form a 2-anilinopyrimidine derivative, a common core in many bioactive molecules.

Materials:

-

This compound

-

A substituted aniline (e.g., 4-isobutoxy-3-isopropylaniline)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dioxane

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Ethyl iodide

Procedure:

-

A mixture of this compound, the substituted aniline (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in dioxane is heated at reflux for 16 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product, ethyl 2-((substituted-phenyl)amino)pyrimidine-5-carboxylate, is purified by column chromatography.

-

For subsequent N-alkylation, the purified product is dissolved in DMF, and sodium hydride (1.1 eq.) is added portion-wise at 0 °C.

-

After stirring for 30 minutes, ethyl iodide (1.2 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This is a general protocol for the Suzuki coupling of a chloropyrimidine with an arylboronic acid, which can be adapted for this compound.[6]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid) (1.0 - 1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq.)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

Microwave reactor (optional, can be performed with conventional heating)

Procedure:

-

To a microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a 2:1 mixture of 1,4-dioxane and water.

-

Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100°C for 15-20 minutes.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-pyrimidine derivative.

Signaling Pathway Context: Retinoid X Receptor (RXR)

RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). These heterodimers bind to specific DNA sequences called response elements in the promoter regions of target genes, regulating their transcription. RXR agonists, synthesized using this compound as a building block, can activate these pathways, leading to therapeutic effects like the inhibition of cancer cell growth.

References

A Technical Guide to Key Intermediates for Retinoid X Receptor (RXR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Retinoid X Receptor (RXR) is a master regulator within the nuclear receptor superfamily, forming heterodimers with at least one-third of all human nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR).[1][2] This central role makes RXR a compelling therapeutic target for a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3] Agonists that selectively activate RXR, known as rexinoids, have shown significant therapeutic promise. The first clinically approved rexinoid, Bexarotene (B63655) (Targretin®), is used for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4]

The development of potent and selective RXR agonists hinges on the efficient synthesis of specific chemical scaffolds. A common structural motif for many potent rexinoids is a bulky, hydrophobic group, typically a substituted tetrahydronaphthalene, connected via a linker to a polar head group, often a carboxylic acid. This guide focuses on the core intermediates that form the basis of these powerful modulators, with a primary focus on the synthesis of the bexarotene backbone, providing detailed experimental insights and quantitative data to aid in drug discovery and development efforts.

The Core Intermediate: The Tetrahydronaphthalene Scaffold

The vast majority of selective RXR agonists, including bexarotene and its analogues, are built upon a substituted 5,6,7,8-tetrahydro-naphthalene core.[4][5] The key intermediate providing the necessary hydrophobic bulk and substitution pattern for high-affinity binding is 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one . This acetyl-substituted pentamethyl-tetralone serves as a versatile precursor for introducing various linkers and polar head groups to generate a library of potential RXR agonists.

The synthesis of this key intermediate is a critical first step in the generation of rexinoids like bexarotene. Its structure allows for subsequent chemical modifications, such as the Wittig or Horner-Wadsworth-Emmons reaction, to build the final drug molecule.

Synthesis and Experimental Protocols

The synthesis of the core intermediate and its elaboration into a final agonist is a multi-step process. Below is a representative protocol adapted from the scientific literature for the synthesis of bexarotene, highlighting the formation of the key intermediate.

Synthesis of Key Intermediate: 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one

A common route involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.

-

Reaction Scheme:

-

Starting Material: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene.

-

Reagents: Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Solvent: Dichloromethane (CH₂Cl₂) or another suitable inert solvent.

-

Procedure: The pentamethyl-tetrahydronaphthalene is dissolved in the solvent and cooled in an ice bath. Aluminum chloride is added portion-wise, followed by the slow addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure intermediate.

-

Elaboration to Final Agonist: Bexarotene Synthesis

The key intermediate is then coupled with the polar head group. A Horner-Wadsworth-Emmons reaction is typically employed.

-

Reaction Scheme:

-

Starting Materials: 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one and Diethyl (4-carboxybenzyl)phosphonate.

-

Reagents: A strong base such as Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure: The phosphonate (B1237965) ester is dissolved in THF and the base is added at 0 °C to generate the ylide. The ketone intermediate, dissolved in THF, is then added dropwise. The reaction is stirred until completion.

-

Work-up and Saponification: The reaction is quenched, and the resulting ester is saponified using a base like sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water to yield the final carboxylic acid (bexarotene). The product is then precipitated by acidification.

-

Purification: The final product is purified by recrystallization or chromatography.

-

Quantitative Data

The efficiency of synthesis and the biological potency of the final compound are critical metrics in drug development. The tables below summarize representative quantitative data for the synthesis and activity of bexarotene.

Table 1: Synthetic Reaction Yields

| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, Acetyl chloride | 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethan-1-one | 75-85% |

| 2 | Horner-Wadsworth-Emmons | Ketone Intermediate, Diethyl (4-carboxybenzyl)phosphonate | Ethyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | 60-70% |

| 3 | Saponification | Ethyl Ester Precursor | Bexarotene | >90% |

Table 2: Biological Activity of Bexarotene

| Parameter | Receptor | Value (nM) | Assay Type |

| EC₅₀ (Half-maximal effective conc.) | RXRα | 25 | Transcriptional Activation Assay |

| RXRβ | 32 | Transcriptional Activation Assay | |

| RXRγ | 21 | Transcriptional Activation Assay | |

| Kᵢ (Binding affinity) | RXRα | 24 | Competitive Binding Assay |

| RXRβ | 47 | Competitive Binding Assay | |

| RXRγ | 34 | Competitive Binding Assay |

Note: Values are approximate and can vary based on the specific assay conditions and cell lines used.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the development pipeline.

RXR Signaling Pathway

RXR functions primarily as a heterodimer with other nuclear receptors. Upon agonist binding, RXR undergoes a conformational change that releases co-repressor proteins and recruits co-activator complexes, leading to the transcription of target genes.

References

- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, structure activity relationships and X-Ray co-crystallography of non-steroidal LXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical development, starting from diethyl malonate. The protocols detailed herein are based on established chemical transformations, including the formation of diethyl ethoxymethylenemalonate (EMME), its subsequent cyclocondensation with urea (B33335) to form the pyrimidine (B1678525) core, and the final chlorination to yield the target compound. This guide is intended to provide researchers and drug development professionals with the necessary information to perform this synthesis efficiently and safely. This compound is a valuable building block in the synthesis of a variety of therapeutic agents, including retinoid X receptor (RXR) agonists used in cancer treatment.[1][2]

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This compound is a particularly important intermediate, offering a reactive chlorine atom at the 2-position that can be readily displaced by various nucleophiles, and an ester functionality at the 5-position for further chemical modification. This allows for the construction of diverse molecular libraries for drug discovery. The synthesis outlined below is a robust and well-documented three-step process.

Overall Synthesis Pathway

The synthesis of this compound from diethyl malonate proceeds through the following three key steps:

-

Step 1: Synthesis of diethyl ethoxymethylenemalonate (EMME) from diethyl malonate.

-

Step 2: Synthesis of ethyl 2-hydroxypyrimidine-5-carboxylate from EMME and urea.

-

Step 3: Synthesis of this compound from ethyl 2-hydroxypyrimidine-5-carboxylate.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Formation of EMME | Diethyl malonate, Triethyl orthoformate, Acetic anhydride, ZnCl₂ (cat.) | None | 102-155 | 13.5 | 50-60 |

| 2 | Pyrimidine Ring Formation | Diethyl ethoxymethylenemalonate, Urea, Sodium ethoxide | Ethanol (B145695) | Reflux (~78) | 4-6 | 60-70 (Estimated) |

| 3 | Chlorination | Ethyl 2-hydroxypyrimidine-5-carboxylate, POCl₃, N,N-Dimethylaniline | None | Reflux | 1.5-2 | 30-52 |

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Diethyl Ethoxymethylenemalonate (EMME)

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Diethyl malonate (960 g, 6.0 mol)

-

Triethyl orthoformate (1000 g, 6.75 mol)

-

Acetic anhydride (1260 g, 12.3 mol)

-

Anhydrous zinc chloride (0.5 g)

-

5-L three-necked flask

-

Thermometer

-

Distillation apparatus

Procedure:

-

Combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride in the 5-L three-necked flask.

-

Heat the mixture with agitation. The temperature should be raised in stages: 102–115 °C for 2.5 hours, 115–127 °C for 7 hours, 127–145 °C for 2 hours, and finally 145–155 °C for 2 hours.

-

After heating, cool the reaction mixture to room temperature and filter to remove any zinc salts.

-

Distill the filtrate under reduced pressure. Collect the fraction boiling at 108–110 °C / 0.25 mm Hg.

-

The expected yield of diethyl ethoxymethylenemalonate is 650–780 g (50–60%).

Protocol 2: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate

This protocol is based on the established cyclocondensation reaction of EMME with amidine-like compounds.

Materials:

-

Diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol)

-

Urea (6.6 g, 0.11 mol)

-

Sodium metal (2.53 g, 0.11 mol)

-

Anhydrous ethanol (150 mL)

-

Three-necked round-bottom flask

-

Reflux condenser

Procedure:

-

Preparation of Sodium Ethoxide: In the three-necked flask, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the solution to room temperature.

-

Reaction: Add urea to the sodium ethoxide solution and stir for 15 minutes. Then, add diethyl ethoxymethylenemalonate dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Reduce the solvent volume under reduced pressure. The product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 3: Synthesis of this compound

This protocol is adapted from a procedure found in ChemicalBook.[3]

Materials:

-

Ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol)

-

Phosphorus oxychloride (POCl₃) (25 mL)

-

N,N-Dimethylaniline (2.5 mL)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In the round-bottom flask, combine ethyl 2-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Work-up: After cooling, carefully pour the reaction mixture onto ice water.

-

Neutralization: Basify the mixture with 2 N NaOH solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate in petroleum ether) to yield the final product.

-

The expected yield of this compound is approximately 1.20 g (30%). Another similar procedure reports a yield of 52%.[3]

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for each step of the synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including retinoid X receptor (RXR) agonists for cancer treatment.[1][2][3] The primary synthetic route detailed is the chlorination of ethyl 2-hydroxypyrimidine-5-carboxylate.

Chemical Properties

| Property | Value |

| CAS Number | 89793-12-4 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.6 g/mol [4][5][6] |

| Appearance | White to light yellow solid or liquid[1] |

| Melting Point | 52-60°C[3] |

| Boiling Point | 80°C at 760 mmHg[3] |

| Solubility | Soluble in Methanol[3] |

Synthesis Protocol: Chlorination of Ethyl 2-hydroxypyrimidine-5-carboxylate

This protocol describes the conversion of ethyl 2-hydroxypyrimidine-5-carboxylate to this compound using phosphorus oxychloride.

Reaction Scheme

Materials and Reagents

-

Ethyl 2-hydroxypyrimidine-5-carboxylate (also known as 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes or Petroleum Ether

-

Sodium Hydroxide (NaOH) solution (2 N) or Sodium Carbonate (Na₂CO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

-

Silica (B1680970) gel for column chromatography

Experimental Procedures

Two variations of the protocol are presented below, based on differing scales and work-up procedures.

Protocol 1: Small-Scale Synthesis

This protocol is suitable for laboratory-scale synthesis.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL).[1][4]

-

Heating : Heat the reaction mixture to reflux and maintain for 1.5 hours.[1][4]

-

Quenching : After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure. To the residue, slowly add ice water (10 mL).[1][4]

-

Work-up : Add the quenched mixture to a 2 N NaOH solution (90 mL) to neutralize the acid. Extract the aqueous layer with ethyl acetate.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5% v/v) as the eluent.[1][4]

Protocol 2: Larger-Scale Synthesis

This protocol is adapted for a larger scale and features a slightly different work-up.

-

Reaction Setup : Combine ethyl 2-hydroxypyrimidine-5-carboxylate (38.0 g, 153 mmol), phosphorus oxychloride (300 mL), and N,N-dimethylaniline (3 mL) in a suitable reaction vessel.[4]

-

Heating : Heat the mixture at reflux for 2 hours.[4]

-

Quenching and Neutralization : After cooling to room temperature, concentrate the mixture under reduced pressure. Carefully quench the residue with ice-water. Adjust the pH to 7-8 using sodium carbonate.[4]

-

Extraction : Extract the product with ethyl acetate. The combined organic layers are washed with ice-water and brine.[4]

-

Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (eluted with 10% ethyl acetate in hexanes) to afford the final product as a white solid.[4]

Quantitative Data Summary

| Protocol | Starting Material (Ethyl 2-hydroxypyrimidine-5-carboxylate) | Reagents | Reaction Time | Yield | Analytical Data | Reference |

| 1 | 3.60 g (21 mmol) | POCl₃ (25 mL), N,N-dimethylaniline (2.5 mL) | 1.5 h | 1.20 g (30%) | Not specified | [1][4] |

| 2 | 38.0 g (153 mmol) | POCl₃ (300 mL), N,N-dimethylaniline (3 mL) | 2 h | 15 g (52%) | ¹H NMR (400 MHz, CDCl₃): δ 9.08 (s, 2H), 4.39 (q, J=7.5 Hz, 2H), 1.36 (t, J=7.5 Hz, 3H). LCMS: 187 [M+1]⁺ | [4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylaniline is toxic and should be handled with care.

-

The reaction should be quenched slowly and carefully in an ice bath to control the exothermic reaction.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use. This product is intended for research use only and is not for diagnostic or therapeutic use.[5]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position and the electron-withdrawing carboxylate group at the 5-position, renders the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable precursor for the development of novel therapeutic agents, agrochemicals, and functional materials.

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. Detailed experimental protocols and tabulated data are presented to facilitate the design and execution of synthetic strategies.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride at the C2 position by a nucleophile (Nu-H), typically in the presence of a base to neutralize the liberated HCl.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Amination Reactions (Nitrogen Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | High |

| Substituted Anilines | Not specified | Ethanol | Reflux | Not specified | Good |

| Piperidine | K2CO3 | DMF | 80 | 12 | 85 |

| Benzylamine | Et3N | Dioxane | 100 | 16 | 78 |

Table 2: Thiolation Reactions (Sulfur Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | 0 to rt | 4 | 92 |

| 4-Methylthiophenol | K2CO3 | Acetonitrile | Reflux | 6 | 88 |

Table 3: Alkoxylation/Aryloxylation Reactions (Oxygen Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | Reflux | 8 | 75 |

| Phenol (B47542) | K2CO3 | DMF | 120 | 24 | 65 |

| 4-Methoxyphenol | Cs2CO3 | Dioxane | 100 | 18 | 72 |

Experimental Protocols

Protocol 1: General Procedure for Amination Reactions

This protocol provides a general method for the reaction of this compound with primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Base (e.g., K2CO3, Et3N, DIPEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

Add the amine nucleophile, followed by the base.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., inorganic salts) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-aminopyrimidine (B69317) derivative.

Protocol 2: General Procedure for Thiolation Reactions

This protocol outlines a general method for the S-arylation of this compound with thiols.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Base (e.g., NaH, K2CO3) (1.2 eq)

-

Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.

-

Cool the mixture in an ice bath and add the base portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylthio)pyrimidine derivative.

Protocol 3: General Procedure for Alkoxylation/Aryloxylation Reactions

This protocol describes a general method for the O-alkylation or O-arylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.2 - 2.0 eq)

-

Base (e.g., NaH, K2CO3, Cs2CO3) (1.5 eq)

-

Anhydrous solvent (e.g., DMF, Dioxane, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

For alkoxides, they can be generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent. For aryloxylations, the phenol and a base like potassium carbonate can be used directly.

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol/phenol, base, and anhydrous solvent.

-

Stir the mixture at room temperature (or heat gently if necessary) to form the alkoxide/phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir for the specified time.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy/aryloxypyrimidine derivative.

Mandatory Visualizations

Reaction Mechanism Pathway

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the pyrimidine ring.

Caption: SNAr Mechanism on the Pyrimidine Ring.

Experimental Workflow